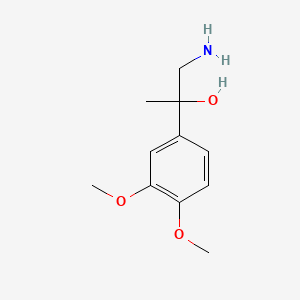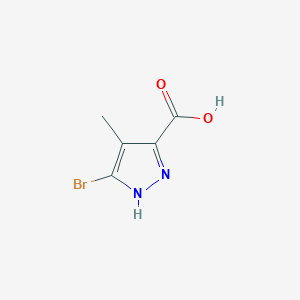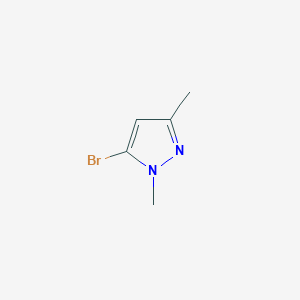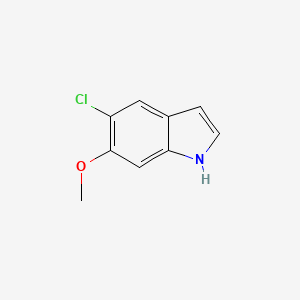
5-Amino-3,6-dimethylpyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3,6-dimethylpyridin-2-ol, also known as 5-ADMP, is an organic compound belonging to the pyridine family. It is a heterocyclic aromatic compound that is used in a variety of scientific research applications. 5-ADMP is a highly versatile compound that has been used in a variety of biochemical and physiological studies. It has a wide range of applications in the fields of biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Crystal Engineering
The structural chemistry of pyridinol derivatives, closely related to 5-Amino-3,6-dimethylpyridin-2-ol, is extensively studied for its supramolecular interactions and crystal engineering applications. These compounds exhibit unique noncovalent supramolecular interactions in their crystal structures, such as hydrogen bonding and π-π interactions, contributing to the design of advanced materials with specific properties. For instance, the crystal structure analysis of 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) reveals intricate arrangements of cations through Br···Br, Br···π, and π-π interactions, highlighting the potential of such compounds in designing novel crystal architectures (Al-Far & Ali, 2007).
Molecular Recognition and Drug Design
Pyridinol derivatives are significant in molecular recognition and drug design due to their ability to form stable complexes with various molecules. This attribute is particularly valuable in pharmaceutical research, where specific molecular interactions are crucial for drug efficacy. For example, studies on pyrimidine and pyridine derivatives demonstrate their potential in forming stable complexes with carboxylic acids, thereby affecting the hydrogen bonding patterns crucial for drug action mechanisms (Rajam et al., 2017).
Chemical Synthesis and Reactivity
The reactivity of pyridinol derivatives towards various chemical transformations is a key area of interest. These reactions are foundational in synthesizing a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones through cyclocondensation showcases the versatility of pyridinol derivatives in constructing complex molecules (Dave & Patel, 2001).
Material Science and Engineering
Pyridinol derivatives exhibit promising applications in material science, particularly in the development of fluorescent sensors and logic gate systems. Their ability to selectively recognize specific ions or molecules makes them excellent candidates for sensors. For instance, a fluorescent sensor based on a pyrimidin-4-ol derivative has been developed for the selective recognition of aluminum ions, demonstrating its utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Antimicrobial Research
The antimicrobial activity of pyridinol derivatives is another significant area of research, with several compounds exhibiting potent activity against various bacterial strains. This aspect opens pathways for developing new antimicrobial agents to combat resistant pathogens. Synthesis and antimicrobial activity studies of new pyridothienopyrimidines and pyridothienotriazines highlight the potential of these compounds in addressing current challenges in antimicrobial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Safety and Hazards
Mecanismo De Acción
Target of Action
The targets of a compound depend on its chemical structure and properties. Amines, for example, can interact with a variety of biological targets, including proteins, nucleic acids, and cell membranes .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. For instance, amines can act as nucleophiles, reacting with electrophiles in biological systems .
Análisis Bioquímico
Biochemical Properties
5-Amino-3,6-dimethylpyridin-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound can act as an antioxidant, neutralizing free radicals and reducing oxidative damage in cells. Additionally, this compound has been found to interact with certain proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound can enhance neuroprotection by upregulating the expression of genes involved in cell survival and downregulating pro-apoptotic genes. In metabolic cells, it can alter metabolic fluxes, leading to changes in energy production and storage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit the activity of enzymes involved in pro-oxidant pathways, thereby reducing oxidative stress. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and enhancing cell survival. Its efficacy may diminish over time due to degradation or metabolic adaptation by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can provide beneficial effects, such as reducing oxidative stress and improving metabolic function. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and energy metabolism. For example, it can enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, leading to reduced levels of reactive oxygen species. Additionally, this compound can influence metabolic fluxes by modulating the activity of key metabolic enzymes, affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cells, ensuring its availability for biochemical reactions. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects and influence mitochondrial function. The precise localization of this compound can determine its efficacy in modulating cellular processes .
Propiedades
IUPAC Name |
5-amino-3,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)5(2)9-7(4)10/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQEUFFNAIQSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine](/img/structure/B1288801.png)
![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)









![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)

